3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of boronic esters, which are highly valuable building blocks in organic synthesis . Protodeboronation of alkyl boronic esters is not well developed, but catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has focused on the synthesis of novel compounds with potential antimicrobial activity. For instance, Patel et al. (2011) discussed the synthesis of 2-amino substituted benzothiazoles and their derivatives, showcasing a methodological approach to creating compounds that exhibit variable and modest antimicrobial activity against bacteria and fungi. Such methodologies could be applied to synthesize and test the antimicrobial properties of "3-[N-(5-chloro-2-methoxyphenyl)carbamoyl]-2-piperazinylpropanoic acid" and related compounds (Patel, Agravat, & Shaikh, 2011).
Chemical Structure and Activity Relationships
The structure-activity relationship (SAR) is a crucial area of research in medicinal chemistry. Studies such as those by Miyamoto et al. (1990) on 5,7-disubstituted 1-cyclopropyl-6,8-difluoro-4(1H)-oxoquinoline-3-carboxylic acids highlight the significance of specific functional groups and their positions on the core structure in determining antibacterial properties. This research underscores the potential of structurally similar compounds, including "this compound," to serve as potent therapeutic agents with enhanced activity and reduced adverse interactions (Miyamoto et al., 1990).
Properties
IUPAC Name |
4-(5-chloro-2-methoxyanilino)-4-oxo-2-piperazin-1-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20ClN3O4/c1-23-13-3-2-10(16)8-11(13)18-14(20)9-12(15(21)22)19-6-4-17-5-7-19/h2-3,8,12,17H,4-7,9H2,1H3,(H,18,20)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORTLGBKSQHFSEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CC(C(=O)O)N2CCNCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.79 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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